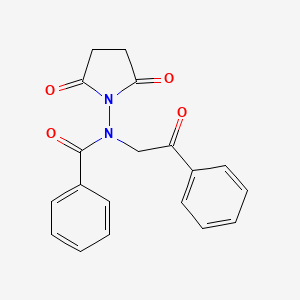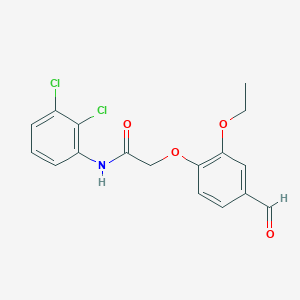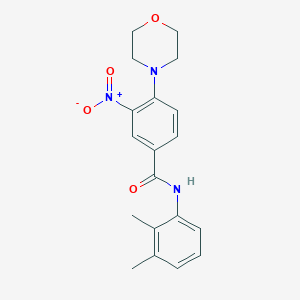
N-(2,5-dioxo-1-pyrrolidinyl)-N-(2-oxo-2-phenylethyl)benzamide
Overview
Description
N-(2,5-dioxo-1-pyrrolidinyl)-N-(2-oxo-2-phenylethyl)benzamide, commonly known as DOPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DOPA is a member of the benzamide family of compounds and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
Mechanism of Action
DOPA's mechanism of action is not fully understood, but it is believed to modulate the activity of enzymes and receptors in the body. For example, DOPA has been shown to inhibit the activity of MAO, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO, DOPA can increase the levels of dopamine in the brain, leading to increased neurotransmitter activity.
Biochemical and Physiological Effects:
DOPA has been shown to have a range of biochemical and physiological effects. For example, it has been shown to increase the activity of certain enzymes and receptors in the body, leading to increased neurotransmitter activity. DOPA has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
DOPA has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is readily available for research. DOPA is also highly stable, making it suitable for long-term storage and use in experiments. However, DOPA has some limitations as well. It has a relatively short half-life in the body, which means that it may need to be administered frequently in experiments. Additionally, DOPA has a relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on DOPA. One area of interest is the development of new synthesis methods for DOPA that improve the yield and purity of the compound. Another area of interest is the investigation of DOPA's potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Finally, there is interest in exploring the potential of DOPA as a modulator of other enzymes and receptors in the body.
Scientific Research Applications
DOPA has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), as well as receptors such as the dopamine D2 receptor. DOPA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease.
properties
IUPAC Name |
N-(2,5-dioxopyrrolidin-1-yl)-N-phenacylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-16(14-7-3-1-4-8-14)13-20(21-17(23)11-12-18(21)24)19(25)15-9-5-2-6-10-15/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSCTZBTSVJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(2-phenylethyl)amino]carbonyl}phenyl propionate](/img/structure/B4406955.png)
![1-[2-(4-biphenylyloxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4406959.png)

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4406975.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4406989.png)



![2-[(diisopropylamino)carbonyl]phenyl acetate](/img/structure/B4407004.png)
![4-[(ethylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4407006.png)
![3-[benzyl(methyl)amino]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4407010.png)
![5-chloro-1-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4407022.png)
![2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4407030.png)